molecular formula C13H8N2S B576285 2H-Thiazolo[4,5-C]carbazole CAS No. 173431-33-9

2H-Thiazolo[4,5-C]carbazole

Cat. No.: B576285
CAS No.: 173431-33-9
M. Wt: 224.281
InChI Key: LZFQHNZVRYTMQN-UHFFFAOYSA-N
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Description

Contextualization of Carbazole (B46965) and Thiazole (B1198619) Heterocycles in Contemporary Chemical Research

Carbazole, an aromatic heterocyclic compound composed of two benzene (B151609) rings fused to a central nitrogen-containing pyrrole (B145914) ring, is a privileged scaffold in medicinal and materials chemistry. diva-portal.orgijpsjournal.com Its rigid, planar structure and electron-rich nature impart desirable photophysical and electronic properties, leading to its use in organic light-emitting diodes (OLEDs), solar cells, and as a key component in various pharmaceuticals. diva-portal.orgresearchgate.net Carbazole derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ijpsjournal.commdpi.com

Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen, is another critical building block in the development of bioactive compounds and functional materials. nih.gov The thiazole ring is a component of numerous natural products, including vitamin B1 (thiamine), and is present in a variety of FDA-approved drugs. ijpsjournal.comnih.gov Its derivatives are known to exhibit a broad spectrum of pharmacological effects, such as antimicrobial, anticancer, and antiviral activities. nih.govacs.org The thiazole moiety's ability to participate in hydrogen bonding and its diverse reactivity make it a versatile component in drug design. acs.org

Significance of Fused Heterocyclic Systems in Chemical Biology and Advanced Materials Science

The fusion of two or more heterocyclic rings results in polycyclic structures with distinct advantages over their individual components. This fusion often leads to a more rigid and planar molecular architecture, which can enhance interactions with biological targets such as enzymes and DNA. scispace.com The increased conformational rigidity can also lead to improved selectivity and potency in drug candidates.

In the realm of materials science, fused heterocyclic systems are prized for their tunable electronic and photophysical properties. The extended π-conjugation in these systems can lead to materials with high charge carrier mobility and strong luminescence, making them ideal for applications in organic electronics, sensors, and imaging agents. researchgate.netrsc.org The ability to modify the periphery of these fused systems allows for fine-tuning of their properties to meet the demands of specific applications. rsc.org

Research Landscape of 2H-Thiazolo[4,5-C]carbazole: A Review of Prior Art and Unaddressed Inquiries

The exploration of this compound and its derivatives is an active area of research, with studies focusing on their synthesis, biological evaluation, and photophysical properties.

Prior Art:

Synthesis: Researchers have developed various synthetic routes to access the thiazolocarbazole core. One common strategy involves the reaction of aminocarbazoles with appropriate reagents to construct the fused thiazole ring. scispace.com For instance, the cyclization of carbazole-based thioureas or the reaction of aminocarbazoles with reagents like 4,5-dichloro-1,2,3-dithiazolium chloride have been employed to synthesize these fused systems. tandfonline.com A clay-mediated, regioselective synthesis of 2-(aryl/alkyl)amino-thiazolo[4,5-c]carbazoles has also been reported. mdpi.com More recently, an iodine-catalyzed approach has been developed for the synthesis of luminescent β-carboline tethered thiazolo[4,5-c]carbazoles. researchgate.net

Biological Activity: Several studies have investigated the cytotoxic properties of thiazolocarbazole derivatives against various cancer cell lines. tandfonline.comhal.science These studies have shown that modifications to the substituents on the carbazole and thiazole rings can significantly influence their anticancer activity. tandfonline.com The resulting structures are often compared to known anticancer agents like ellipticine.

Photophysical Properties: The inherent fluorescence of the carbazole moiety, combined with the electronic nature of the fused thiazole ring, makes 2H-Thiazolo[4,5-C]carbazoles promising candidates for luminescent materials. Research has focused on synthesizing derivatives with strong blue fluorescence and high thermal stability, indicating their potential for use in OLEDs. sioc-journal.cn Studies on related thiazolo[5,4-d]thiazole (B1587360) derivatives have also highlighted the importance of molecular packing in the solid state for tuning their photophysical properties. rsc.org

Unaddressed Inquiries:

Despite the progress made, several research questions regarding this compound remain open:

A comprehensive understanding of the structure-activity relationship (SAR) for various biological targets is still developing. Further studies are needed to explore a wider range of biological activities beyond cytotoxicity.

The exploration of the full potential of these compounds in materials science is in its early stages. More research is required to investigate their application in diverse areas such as organic photovoltaics, sensors, and as probes for bioimaging.

While several synthetic methods exist, the development of more efficient, scalable, and environmentally friendly synthetic routes remains a key objective.

The investigation of the impact of different substitution patterns on the photophysical properties, particularly in the solid state, could lead to the design of materials with tailored emission characteristics. acs.org

The potential for these compounds to act as thermally activated delayed fluorescence (TADF) emitters, a key technology for next-generation OLEDs, is an exciting and largely unexplored avenue. acs.org

Scope and Objectives of the Academic Research Outline on this compound

This article aims to provide a focused and scientifically rigorous overview of the current state of research on this compound. The primary objectives are:

To contextualize the importance of the carbazole and thiazole heterocycles as foundational building blocks.

To highlight the significance of fused heterocyclic systems in driving innovation in chemical biology and materials science.

To present a concise review of the existing research on the synthesis, biological activity, and photophysical properties of 2H-Thiazolo[4,5-C]carbazoles.

To identify and articulate the key unaddressed questions and future research directions in this field.

By adhering to this structured outline, this article will serve as a valuable resource for researchers interested in the chemistry and potential applications of this promising class of fused heterocyclic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

173431-33-9

Molecular Formula

C13H8N2S

Molecular Weight

224.281

IUPAC Name

2H-[1,3]thiazolo[4,5-c]carbazole

InChI

InChI=1S/C13H8N2S/c1-2-4-9-8(3-1)12-10(15-9)5-6-11-13(12)16-7-14-11/h1-6H,7H2

InChI Key

LZFQHNZVRYTMQN-UHFFFAOYSA-N

SMILES

C1N=C2C=CC3=NC4=CC=CC=C4C3=C2S1

Synonyms

2H-Thiazolo[4,5-c]carbazole(9CI)

Origin of Product

United States

Synthetic Methodologies for 2h Thiazolo 4,5 C Carbazole and Its Derivatives

Historical Overview of Synthetic Approaches to Thiazolocarbazoles

The development of synthetic routes to thiazolocarbazoles has been driven by the quest for novel heterocyclic compounds with potential pharmacological activities. tandfonline.com Early and prominent methods often relied on established name reactions adapted for the construction of the fused ring system. The Fischer indole (B1671886) synthesis, a cornerstone in indole chemistry, was one of the initial methods explored for accessing the thiazolocarbazole core. researchgate.netrsc.orgresearchgate.net This approach involves the acid-catalyzed reaction of a suitable arylhydrazine with a ketone or aldehyde bearing a thiazole (B1198619) moiety. researchgate.netrsc.org

Over time, synthetic strategies have evolved to include more versatile and efficient methods. The use of organosulfur reagents, such as the Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride), provided a new avenue for the construction of the thiazole ring onto a carbazole (B46965) precursor. tandfonline.comtandfonline.com This method involves the reaction of 3-aminocarbazoles with the Appel salt to form an intermediate which then undergoes thermolysis to yield the desired thiazolocarbazole. tandfonline.comtandfonline.com More recent advancements have focused on the development of domino and catalytic reactions to streamline the synthesis, improve yields, and enhance molecular diversity. rsc.orgresearchgate.net These modern approaches aim to form multiple bonds in a single operation, offering a more atom-economical and environmentally friendly route to these complex heterocyclic systems.

Strategies for Annulation of the Thiazole Ring onto the Carbazole Skeleton

The construction of the 2H-Thiazolo[4,5-C]carbazole scaffold is predominantly achieved by fusing a thiazole ring onto a carbazole core. Several distinct strategies have been developed for this critical annulation step.

Fischer Indole Synthesis-Mediated Approaches to Thiazolocarbazoles

The Fischer indole synthesis has been a foundational method for constructing thiazolocarbazole frameworks. researchgate.netresearchgate.net This acid-catalyzed reaction typically involves the condensation of a tetrahydrobenzothiazolone or a related ketone with an arylhydrazine. researchgate.netresearchgate.net The reaction proceeds through the formation of an arylhydrazone intermediate, which then undergoes a tandfonline.comtandfonline.com-sigmatropic rearrangement followed by cyclization and aromatization to yield the final thiazolocarbazole product. rsc.org

The regiochemical outcome of the Fischer synthesis can be influenced by the substitution pattern of the starting materials and the reaction conditions. rsc.org For instance, the reaction of unsymmetrical ketones can lead to the formation of regioisomers. rsc.org The choice of acid catalyst and solvent can also play a crucial role in directing the cyclization to favor the desired linear or angular isomer. rsc.org

Here are some examples of thiazolocarbazoles synthesized using the Fischer indole synthesis:

Starting KetoneArylhydrazineProductYield (%)
2-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-onePhenylhydrazine hydrochloride2-Methyl-6H-thiazolo[4,5-c]carbazole40
Ethyl 2-methyl-6-oxo-4,5,6,7-tetrahydrobenzo[d]thiazole-5-carboxylatePhenylhydrazine hydrochlorideEthyl 2-methyl-5H-thiazolo[4,5-b]carbazole-4-carboxylate60
2-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-5-onePhenylhydrazine hydrochloride2-Methyl-6H-thiazolo[5,4-c]carbazole40
2-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-5-one4-Methoxyphenylhydrazine hydrochloride9-Methoxy-2-methyl-6H-thiazolo[4,5-c]carbazole45

This table presents data on the synthesis of various thiazolocarbazole derivatives through the Fischer indole synthesis, highlighting the reactants used and the resulting product yields.

Reactions Involving 4,5-Dichloro-1,2,3-dithiazolium Chloride (Appel Salt) as Intermediates in this compound Formation

A significant and versatile method for the synthesis of 2H-Thiazolo[4,5-C]carbazoles involves the use of 4,5-dichloro-1,2,3-dithiazolium chloride, commonly known as the Appel salt. tandfonline.comtandfonline.com This reagent serves as a highly reactive precursor for the construction of the thiazole ring onto an existing carbazole framework. The general strategy involves the reaction of a 3-aminocarbazole derivative with the Appel salt. tandfonline.comtandfonline.com

This reaction proceeds through the formation of an intermediate imino-1,2,3-dithiazole. tandfonline.com Subsequent thermolysis of this intermediate leads to the cyclization and formation of the thiazole ring, yielding the desired this compound. tandfonline.comtandfonline.com This method is particularly useful for synthesizing derivatives with substituents on the carbazole nitrogen.

The following table summarizes the synthesis of various this compound derivatives using the Appel salt methodology:

3-Aminocarbazole DerivativeProductYield (%)
3-Amino-9-ethylcarbazole9-Ethyl-2H-thiazolo[4,5-c]carbazoleNot specified
3-Amino-9-(2-dimethylaminoethyl)carbazole9-(2-Dimethylaminoethyl)-2H-thiazolo[4,5-c]carbazole34
Ethyl 3-(3-amino-9H-carbazol-9-yl)propanoateEthyl 3-(2H-thiazolo[4,5-c]carbazol-9-yl)propanoate70
Benzyl (B1604629) 3-(3-amino-9H-carbazol-9-yl)propanoateBenzyl 3-(2H-thiazolo[4,5-c]carbazol-9-yl)propanoate65

This table illustrates the application of the Appel salt in synthesizing N-substituted this compound derivatives, showing the starting materials and their corresponding product yields.

Domino Strategies for C-N and C-S Bond Formation in this compound Scaffolds

Domino reactions, also known as cascade or tandem reactions, have emerged as a powerful and efficient strategy for the synthesis of complex molecules like 2H-Thiazolo[4,5-C]carbazoles. These reactions involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single pot. This approach offers significant advantages in terms of operational simplicity, reduced waste, and increased efficiency.

One notable domino strategy for the synthesis of thiazolo[4,5-c]carbazole derivatives involves the iodine-catalyzed reaction of 1-formyl-9H-β-carbolines, arylamines, and elemental sulfur. researchgate.net This multicomponent reaction proceeds through the formation of one C-N and two C-S bonds in a single operation, leading to the construction of the thiazole ring fused to the carbazole system. researchgate.net This method has been shown to be applicable for gram-scale synthesis. researchgate.net

Another example is the domino alkylation-cyclization of propargyl bromides with thioureas, which provides a rapid entry to 2-aminothiazoles, key precursors for more complex thiazole-containing heterocycles. organic-chemistry.org While not directly yielding thiazolocarbazoles, this methodology highlights the potential of domino reactions in building the essential thiazole moiety.

Utilization of Substituted 3-Aminocarbazoles as Precursors for this compound Derivatives

Substituted 3-aminocarbazoles are pivotal starting materials for the synthesis of a wide array of this compound derivatives. tandfonline.comresearchgate.nettandfonline.com The amino group at the 3-position of the carbazole nucleus provides a reactive handle for the annulation of the thiazole ring.

One common approach involves the condensation of 3-aminocarbazoles with isothiocyanates. researchgate.net For example, the reaction of 3-aminocarbazoles with phenyl or benzyl isothiocyanates on a solid support like montmorillonite (B579905) K10 clay can efficiently furnish 2-(aryl/alkyl)aminothiazolo[4,5-c]carbazoles. researchgate.net

Furthermore, 3-aminocarbazoles are the key substrates for the Appel salt-mediated synthesis of thiazolocarbazoles, as detailed in section 2.2.2. tandfonline.comtandfonline.com The versatility of this precursor allows for the introduction of various substituents on the carbazole nitrogen prior to the thiazole ring formation, enabling the synthesis of a diverse library of target compounds. The synthesis of the 3-aminocarbazole precursors themselves can be achieved through methods like the regioselective nitration of carbazole followed by reduction. researchgate.net

Catalytic Methods in this compound Synthesis

Catalytic methods are increasingly being employed in the synthesis of 2H-Thiazolo[4,5-C]carbazoles to enhance efficiency, selectivity, and sustainability. These methods often involve the use of transition metals or organocatalysts to facilitate key bond-forming steps.

An iodine-catalyzed domino reaction has been developed for the synthesis of β-carboline tethered thiazolo[4,5-c]carbazoles. researchgate.net This approach utilizes molecular iodine as a catalyst to promote the multicomponent reaction of 1-formyl-9H-β-carbolines, arylamines, and elemental sulfur, leading to the formation of the desired fused heterocyclic system in excellent yields. researchgate.net

While not exclusively focused on this compound, broader research into the catalytic synthesis of carbazoles and thiazoles indicates promising avenues. For instance, Lewis acid catalysts have been used in cascade annulation methods to prepare functionalized carbazoles. researchgate.net Similarly, various metal-free catalysts are being explored for the synthesis of N-heterocyclic frameworks, which could be adapted for the construction of thiazolocarbazoles. nih.gov The development of such catalytic systems is crucial for advancing the synthesis of these complex molecules in a more environmentally friendly and atom-economical manner.

Iodine-Catalyzed Domino Approaches to Luminescent this compound Analogues

A highly efficient and straightforward approach for synthesizing luminescent this compound analogues involves an iodine-catalyzed domino reaction. researchgate.net This strategy utilizes a one-pot assembly of starting materials like 1-formyl-9H-β-carbolines, various arylamines, and elemental sulfur. researchgate.net The reaction proceeds through the formation of one carbon-nitrogen (C-N) and two carbon-sulfur (C-S) bonds in a single operation, showcasing high atom economy. researchgate.net

This methodology has proven effective for creating a diverse library of β-carboline tethered arylthiazole hybrids, with reports of preparing dozens of unique compounds in excellent yields. researchgate.net A key advantage of this approach is its scalability, as it has been successfully applied to gram-scale synthesis. researchgate.net The resulting thiazolo[4,5-c]carbazole derivatives exhibit notable photophysical properties, including significant fluorescence with quantum yields reaching up to 92%. researchgate.net The proposed mechanism for this transformation involves a cascade of reactions initiated by the iodine catalyst. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions in Carbazole-Thiazole System Assembly

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom bonds, and they have been instrumental in the synthesis of complex heterocyclic systems like 2H-thiazolo[4,5-c]carbazoles. eie.gr These reactions, often named after their developers (e.g., Suzuki-Miyaura, Heck, Sonogashira), typically employ palladium or nickel catalysts to couple various organic fragments. eie.gruni-regensburg.de

In the context of assembling carbazole-thiazole systems, these methods allow for the precise and efficient connection of pre-functionalized carbazole and thiazole precursors. For instance, a Suzuki-Miyaura coupling could be used to join a boronic acid-functionalized carbazole with a halogenated thiazole, or vice versa. eie.gr The versatility of these reactions allows for the introduction of a wide range of substituents on both the carbazole and thiazole rings, enabling the fine-tuning of the final molecule's electronic and steric properties. uni-regensburg.de The choice of catalyst, ligands, base, and solvent is crucial for optimizing reaction conditions and achieving high yields. eie.gruni-regensburg.de

For example, the synthesis of 2-aryl-thiazolo[4,5-c]quinoline-4(5H)-ones has been achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.net This indicates the applicability of such methods for constructing related fused thiazole systems. The development of more efficient catalytic systems, including those based on nickel, continues to be an active area of research to expand the scope and utility of these transformations. uni-regensburg.de

Green Chemistry and Sustainable Synthetic Routes for this compound Analogues

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods in organic chemistry. This focus on "green chemistry" aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound and its analogues has also benefited from these advancements.

Eco-Friendly Solvent Systems in Heterocyclic Synthesis (e.g., L-Proline-Ethylene Glycol Mixtures)

The use of hazardous organic solvents is a major concern in synthetic chemistry. To address this, researchers have explored safer and more sustainable alternatives. Deep eutectic solvents (DESs), such as mixtures of L-proline and ethylene (B1197577) glycol, have emerged as promising green solvents for heterocyclic synthesis. mdpi.comresearchgate.netresearchgate.net These solvents are often biodegradable, non-toxic, and can be derived from renewable resources.

A study on the synthesis of thiazolo[5,4-d]thiazoles, a related heterocyclic system, demonstrated the successful use of an L-proline-ethylene glycol (1:50) mixture. mdpi.comresearchgate.netresearchgate.net This eco-friendly solvent system, in combination with sodium metabisulfite, allowed for the synthesis of various derivatives in good yields (20-75%) at 130°C. mdpi.comresearchgate.netresearchgate.net This approach offers a safer alternative to conventional methods that often rely on volatile and toxic organic solvents.

Microwave-Assisted Synthesis of Thiazolocarbazoles

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. tandfonline.commdpi.comijsr.net By directly heating the reaction mixture, microwave irradiation can significantly reduce reaction times from hours or even days to just a few minutes. tandfonline.commdpi.com This technique often leads to higher yields and improved product purity compared to conventional heating methods. mdpi.comresearchgate.net

The application of microwave heating has been reported for the synthesis of various nitrogen-containing heterocycles, including carbazole derivatives. tandfonline.comijsr.net For instance, the synthesis of tetracyclic pyrimido[4,5-c]carbazoles has been successfully achieved using microwave irradiation, demonstrating the potential of this technology for constructing complex fused ring systems. tandfonline.com The efficiency and speed of microwave-assisted synthesis make it a more sustainable and economical approach for preparing thiazolocarbazole analogues. mdpi.comijsr.net

Below is a table showcasing examples of microwave-assisted synthesis of various heterocyclic compounds, illustrating the significant reduction in reaction time and improvement in yield compared to conventional methods.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

Compound Conventional Method Time Microwave Method Time Conventional Yield Microwave Yield
Pyrano[4,5-c]pyrroles tandfonline.com 6 hours 2 minutes 67% 80%
Pyrazolones tandfonline.com 10 hours 2-4 minutes Not specified 62-89%
2-Aryl-3,4-dihydro-2H-thieno[3,2-b]indoles tandfonline.com 30-70 minutes 3-6 minutes Not specified 85-98%
2,9-Diaryl-2,3-dihydrothieno[3,2-b]quinolines tandfonline.com 2-3 hours 30 minutes 60-85% 60-98%
1,5-Diarylpyrazoles tandfonline.com 7 hours 5 minutes 84% 95%
4,5-Disubstituted-2H-1,2,3-triazoles tandfonline.com 6-10 days 4-90 minutes Not specified 60-99%
2,4,5-Trisubstituted imidazoles tandfonline.com 4-6 hours 5 minutes 40-90% 80-99%
Tetracyclic pyrimido[4,5-c]carbazole tandfonline.com Not specified 1 hour Not specified 77%

Ultrasonic Irradiation Methods in Cyclization Reactions

Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient synthetic tool. Ultrasonic irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. researchgate.netsemanticscholar.org This method is known to promote various organic transformations, including cyclization reactions. semanticscholar.org

The Ullmann condensation, a reaction used to form carbon-nitrogen bonds, has been shown to be significantly improved by ultrasonic irradiation, leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net This technique has been applied to the synthesis of N-arylanthranilic acid derivatives, which are precursors to various heterocyclic compounds. researchgate.net Furthermore, ultrasound has been successfully employed in the multicomponent synthesis of benzo mdpi.comtandfonline.comthiazolo[3,2-a]pyrimidine scaffolds, highlighting its potential for constructing fused thiazole systems. semanticscholar.org The use of ultrasound offers a milder and more energy-efficient alternative to traditional heating methods for the synthesis of thiazolocarbazoles. researchgate.net

Regioselectivity and Stereochemical Control in this compound Synthesis

Regioselectivity, the control of the position at which a reaction occurs, is a critical aspect of synthesizing complex molecules like this compound. The specific arrangement of atoms in the final product can significantly influence its properties and biological activity.

In the synthesis of thiazolocarbazoles, regioselectivity often arises during the cyclization step that forms the carbazole ring. For example, the Fischer indole synthesis, a classic method for preparing indoles and carbazoles, can lead to different regioisomers depending on the substitution pattern of the starting materials. researchgate.net Research has shown that the reaction of arylhydrazines with ketones can yield different thiazolocarbazole isomers, such as thiazolo[4,5-b]carbazole and thiazolo[5,4-b]carbazole, depending on the specific reactants and conditions used. researchgate.net

The choice of catalyst and reaction conditions can also play a crucial role in controlling regioselectivity. For instance, in the synthesis of 2-(aryl/alkyl)aminothiazolo[4,5-c]carbazoles, the use of montmorillonite K10 clay as a solid support and catalyst can promote the desired regioselective condensation. researchgate.net Similarly, in metal-catalyzed cross-coupling reactions, the specific positions of the reactive groups (e.g., halogens and boronic acids) on the carbazole and thiazole precursors dictate the final connectivity of the molecule. eie.grresearchgate.net Careful planning of the synthetic route and selection of appropriate reagents and catalysts are therefore essential for achieving the desired regiochemical outcome in the synthesis of this compound derivatives.

Table of Compounds

Compound Name
This compound
1-formyl-9H-β-carboline
β-carboline tethered arylthiazole
2-aryl-thiazolo[4,5-c]quinoline-4(5H)-one
L-proline
ethylene glycol
sodium metabisulfite
thiazolo[5,4-d]thiazole (B1587360)
pyrimido[4,5-c]carbazole
pyrano[4,5-c]pyrrole
pyrazolone
2-aryl-3,4-dihydro-2H-thieno[3,2-b]indole
2,9-diaryl-2,3-dihydrothieno[3,2-b]quinoline
1,5-diarylpyrazole
4,5-disubstituted-2H-1,2,3-triazole
2,4,5-trisubstituted imidazole (B134444)
chalcone-substituted quinoxaline
N-arylanthranilic acid
benzo mdpi.comtandfonline.comthiazolo[3,2-a]pyrimidine
thiazolo[4,5-b]carbazole
thiazolo[5,4-b]carbazole
2-(aryl/alkyl)aminothiazolo[4,5-c]carbazole

Gram-Scale Synthesis and Scalability Considerations for this compound Derivatives

The transition from laboratory-scale synthesis to gram-scale production of this compound derivatives is a critical step for enabling their use in various applications, including materials science and medicinal chemistry. Scalability requires the development of robust, efficient, and safe synthetic protocols that can be implemented to produce larger quantities of the target compounds without significant loss of yield or purity.

One notable example of a gram-scale appropriate synthesis is an iodine-catalyzed domino strategy for producing β-carboline tethered thiazolo[4,5-c]carbazole derivatives. researchgate.net This approach involves a one-pot reaction of 1-formyl-9H-β-carbolines, arylamines, and elemental sulfur. The methodology is highlighted by its efficiency, forming one C-N and two C-S bonds in a single operation, and has been successfully applied to generate a library of 37 different derivatives in excellent yields. researchgate.net The amenability of this strategy to gram-scale synthesis underscores its potential for practical applications. researchgate.net

While direct reports on the large-scale synthesis of the parent this compound are limited, scalability considerations can be inferred from methodologies developed for structurally related carbazole and fused thiazole systems. For instance, a safe and efficient method suitable for the large-scale preparation of 3,6-dialkylcarbazole-1-formaldehyde has been developed. sioc-journal.cn This procedure addresses common drawbacks of other methods, such as hazardous reagents and low yields, by using n-butyllithium instead of the more dangerous tert-butyllithium (B1211817) for formylation, thereby reducing operational risks. sioc-journal.cn Such safety and efficiency improvements are paramount when scaling up chemical processes.

Furthermore, the development of a scalable synthetic procedure for 2H-thiazolo[4,5-d] researchgate.netnih.govmdpi.comtriazole (ThTz), a related [5-5]-fused heteroaromatic system, offers valuable insights. nih.govrsc.org Researchers successfully scaled up the synthesis of a sulfonylated ThTz derivative, producing up to 5.7 grams in a single batch. nih.gov This achievement highlights that with appropriate methodological development, the production of significant quantities of complex heterocyclic scaffolds is feasible.

The scalability of carbazole synthesis, a core component of the target molecule, has also been demonstrated through the gram-scale synthesis of Clausine C. nih.gov This was achieved via a visible light-induced intramolecular C-H amination reaction, which delivered the product in 86% yield on a gram scale. nih.gov A key advantage noted was the simplification of the purification process, which only required filtration and washing, avoiding column chromatography—a significant bottleneck in large-scale production. nih.gov

The following table summarizes a reported gram-scale synthesis for a derivative of the target compound class.

Table 1: Gram-Scale Synthesis of a β-Carboline Tethered Thiazolo[4,5-c]carbazole Derivative

Starting Materials Reagents Scale Yield Reference

Considerations for scaling up the synthesis of this compound derivatives include:

Reaction Conditions: Transitioning from laboratory heating sources to large-scale reactors requires careful management of heat transfer and reaction times.

Reagent Choice: The cost, availability, and safety of reagents become critical factors. Replacing hazardous reagents like tert-butyllithium with safer alternatives such as n-butyllithium is a key consideration. sioc-journal.cn

Purification: Methods like crystallization or simple filtration are preferred over column chromatography, which is often impractical and costly at large scales. nih.gov

Process Safety: The potential for exothermic reactions and the handling of toxic or flammable substances must be carefully evaluated and managed.

Spectroscopic and Analytical Characterization of 2h Thiazolo 4,5 C Carbazole Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the characterization of 2H-Thiazolo[4,5-C]carbazole derivatives, offering unparalleled insight into their complex structures. Through a combination of one-dimensional and two-dimensional experiments, a comprehensive map of atomic connectivity can be assembled.

¹H NMR Spectral Analysis of Aromatic and Aliphatic Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the chemical environment of protons within a molecule. In the case of this compound analogues, the ¹H NMR spectra are characterized by distinct regions corresponding to aromatic and aliphatic protons.

Aromatic protons, typically found in the downfield region of the spectrum (δ 6.5-9.0 ppm), exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. For instance, in a study of 6-ethyl-6H- researchgate.netacs.orgthiazolo[4,5-c]carbazole derivatives, the aromatic protons on the carbazole (B46965) and thiazole (B1198619) rings were observed as multiplets and doublets in the range of δ 7.38-8.92 ppm. researchgate.net The specific chemical shifts and coupling constants (J values) are invaluable for determining the substitution pattern on the fused ring system.

Aliphatic protons, such as those on alkyl or alkoxy substituents attached to the carbazole nitrogen or other parts of the molecule, resonate in the upfield region of the spectrum. For example, the ethyl group protons in 6-ethyl-6H- researchgate.netacs.orgthiazolo[4,5-c]carbazole appear as a characteristic quartet and triplet. researchgate.net The integration of these signals provides a quantitative measure of the number of protons in each environment.

Table 1: Representative ¹H NMR Data for a this compound Analogue

Proton Environment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
NCH₂CH₃1.51triplet7.2
NCH₂CH₃4.47quartet7.2
Aromatic-H7.38–7.74multiplet-
Aromatic-H8.23–8.92multiplet-

Data sourced from a study on β‐carboline tethered thiazolo[4,5‐c]carbazole derivatives. researchgate.net

¹³C NMR Spectral Analysis for Carbon Framework Determination

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon atom. libretexts.org

The chemical shifts in ¹³C NMR spectra are highly sensitive to the electronic environment of the carbon atoms. In this compound analogues, carbons in the aromatic rings typically resonate in the range of δ 110-150 ppm. acs.org Carbons of the thiazole ring can be distinguished based on their specific chemical shifts, with the carbon atom situated between the nitrogen and sulfur atoms appearing at a characteristic downfield position. acs.orgacs.org Aliphatic carbons from substituents appear in the upfield region (δ 10-70 ppm).

For example, in the analysis of 9-methyl-2,3-diphenylthiazolo[3,2-a]indole, a related heterocyclic system, the aromatic carbons were observed between δ 99.6 and 132.9 ppm, while the methyl carbon appeared at δ 9.3 ppm. acs.org

Table 2: Illustrative ¹³C NMR Data for a Thiazole-Containing Heterocycle

Carbon Environment Chemical Shift (δ, ppm)
Aliphatic (e.g., CH₃)9.1 - 14.1
Aromatic/Heteroaromatic100.6 - 162.6
Thiazole Ring Carbons~117 - 170

Data compiled from studies on various thiazole and carbazole derivatives. acs.orgacs.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

While one-dimensional NMR provides information about the types of protons and carbons present, two-dimensional (2D) NMR techniques are essential for establishing the connectivity between them. emerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. emerypharma.com Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those separated by two or three bonds. This is instrumental in piecing together fragments of the molecule, such as adjacent protons on an aromatic ring or within an aliphatic chain. emerypharma.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton-carbon pairs (¹H-¹³C). libretexts.org Each cross-peak in an HMQC or HSQC spectrum links a proton signal on one axis to the carbon signal of the carbon it is attached to on the other axis. libretexts.orgyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range correlations between protons and carbons, typically over two or three bonds (and sometimes four). libretexts.org HMBC is particularly powerful for connecting different molecular fragments, for instance, linking a substituent proton to the carbons of the main heterocyclic core, thereby confirming its position. emerypharma.comyoutube.com

Through the combined interpretation of COSY, HMQC/HSQC, and HMBC spectra, the complete chemical structure of complex this compound analogues can be unambiguously determined. researchgate.net

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis for Accurate Composition

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. acs.org By measuring the mass with very high accuracy (typically to four or five decimal places), it is possible to distinguish between compounds that have the same nominal mass but different elemental compositions. For example, HRMS analysis of a newly synthesized thiazolo[4,5-c]carbazole derivative yielded a measured m/z value that was in excellent agreement with the calculated value for the proposed molecular formula, confirming its elemental composition. researchgate.netacs.org This data is often presented as "found" versus "calculated" mass.

Table 3: Example of HRMS Data for a Thiazoloindole Analogue

Compound Calculated [M+H]⁺ Found [M+H]⁺
9-Methyl-3-(4-nitrophenyl)thiazolo[3,2-a]indole309.0692309.0675

Data from a study on thiazolo[3,2-a]indoles. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. acs.org Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum.

For this compound analogues, IR spectroscopy can confirm the presence of key structural features. For example, the N-H stretch of the carbazole moiety typically appears as a sharp band around 3400 cm⁻¹. nih.gov The C=N stretching vibration of the thiazole ring is observed in the region of 1620-1640 cm⁻¹. researchgate.netacs.org Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while C-S stretching vibrations, characteristic of the thiazole ring, appear at lower frequencies. researchgate.net

Table 4: Characteristic IR Absorption Frequencies for Thiazolo[4,5-C]carbazole Analogues

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H (Carbazole)Stretch~3400
Aromatic C-HStretch>3000
Aliphatic C-HStretch2850-2960
C=N (Thiazole)Stretch1610-1640
C=C (Aromatic)Stretch1450-1600
C-SStretch700-800

Data compiled from various sources on thiazole and carbazole compounds. researchgate.netacs.orgacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

The electronic absorption properties of this compound analogues are typically characterized by multiple absorption bands in the ultraviolet and visible regions. These absorptions correspond to various electronic transitions within the molecule. For instance, carbazole-based copolymers containing carbazole-thiazolo[5,4-d]thiazole groups exhibit two maximum absorbances at approximately 264 nm and 485 nm. researchgate.net The bands around 240 nm and 296 nm in some carbazole derivatives are assigned to carbazole-centered π–π* transitions. nankai.edu.cn

In donor-acceptor type molecules, intramolecular charge transfer (ICT) bands are often observed. For example, mono-carbazole-linked anthranyl π-conjugates show absorption maxima around 400 nm, attributed to π–π* transitions. acs.org The solvent polarity generally has a minimal effect on the absorption spectra of these compounds. acs.orgresearchgate.net For instance, in one study, the absorption maxima of two related dyes remained at 337 nm and 355 nm in both toluene (B28343) and dichloromethane (B109758), despite the change in solvent polarity. acs.org Similarly, for certain carbazole-anthranyl π-conjugates, no significant difference in the absorption spectra was observed when changing the solvent polarity from hexane (B92381) to methanol. acs.org

The specific substitution on the carbazole or thiazole ring system can influence the absorption wavelengths. For example, a carbazole-based compound, 3,6-di(fluorene-9)-9-octyl-9H-carbazole, showed absorption bands influenced by the carbazole groups varying between 294.0 nm and 306.0 nm. epstem.net A slight bathochromic (red) shift was observed in the absorption spectrum of this compound from 316.0 nm in dichloromethane (DCM) to 318.0 nm in dimethyl sulfoxide (B87167) (DMSO), which is attributed to the increased polarity of the solvent. epstem.net

Table 1: UV-Vis Absorption Data for Selected this compound Analogues

Compound/Analogue Solvent Absorption Maxima (λmax, nm) Molar Extinction Coefficient (ε, M⁻¹ cm⁻¹) Reference
Carbazole-thiazolo[5,4-d]thiazole copolymer - 264, 485 - researchgate.net
Mono-carbazole-linked anthranyl π-conjugate (3a) THF ~400 - acs.org
Mono-carbazole-linked anthranyl π-conjugate (3b) THF ~400 - acs.org
Donor-acceptor boron difluoride complex (1) Toluene 337 2.25 x 10⁴ acs.org
Donor-acceptor boron difluoride complex (2) Toluene 355 1.77 x 10⁴ acs.org
Donor-acceptor boron difluoride complex (1) Dichloromethane 337 2.63 x 10⁴ acs.org
Donor-acceptor boron difluoride complex (2) Dichloromethane 355 2.33 x 10⁴ acs.org
3,6-di(fluorene-9)-9-octyl-9H-carbazole (IV) Dichloromethane 316 - epstem.net
3,6-di(fluorene-9)-9-octyl-9H-carbazole (IV) Dimethyl sulfoxide 318 - epstem.net

Fluorescence Spectroscopy for Photophysical Property Assessment

Fluorescence spectroscopy provides valuable insights into the photophysical properties of this compound derivatives, including their quantum yield, response to solvent polarity, and aggregation behavior.

The fluorescence quantum yield (ΦF) is a critical parameter for assessing the efficiency of the emission process. Several this compound analogues and related structures have been reported to exhibit significant luminescence. For example, β-carboline tethered thiazolo[4,5-c]carbazole derivatives have shown excellent fluorescence properties with quantum yields as high as 92%. researchgate.net

In another study, two donor-acceptor boron difluoride complexes with ortho-phenylene-linked carbazole donors and benzothiazole-fused heterocyclic acceptors demonstrated intense solid-state emission with photoluminescence quantum yields of 40% and 18% in crystalline form, and 50% and 42% in host-based light-emitting layers. nih.gov The solid-state photoluminescence quantum yield of a thiazole-based organoboron complex with a bulky lipophilic substituent (SnBu3) was reported to be a relatively high 44%. acs.org

However, the quantum yield can be highly dependent on the molecular structure and environment. For instance, two carbazole-modified thiazolo[3,2-c] researchgate.netresearchgate.netnih.govacs.orgoxadiazaborinines displayed comparatively high photoluminescence quantum yields of up to 34% in the solid state. rsc.org In contrast, some carbazole-containing gold(I) complexes exhibited aggregation-induced phosphorescent emission with a lifetime of 0.97 µs in the aggregated state. nih.govfrontiersin.org

Table 2: Fluorescence Quantum Yields (ΦF) of Selected Luminescent Derivatives

Compound/Analogue State/Solvent Quantum Yield (ΦF) Reference
β-Carboline tethered thiazolo[4,5-c]carbazole derivative - up to 92% researchgate.net
Donor-acceptor boron difluoride complex (1) Crystal 40% nih.gov
Donor-acceptor boron difluoride complex (2) Crystal 18% nih.gov
Donor-acceptor boron difluoride complex (1) Host-based layer 50% nih.gov
Donor-acceptor boron difluoride complex (2) Host-based layer 42% nih.gov
Thiazolo[3,2-c] researchgate.netresearchgate.netnih.govacs.orgoxadiazaborinine with SnBu3 substituent Solid state 44% acs.org
Carbazole-modified thiazolo[3,2-c] researchgate.netresearchgate.netnih.govacs.orgoxadiazaborinine Solid state up to 34% rsc.org

Many this compound analogues exhibit solvatochromism, where the emission wavelength is dependent on the polarity of the solvent. This phenomenon is often accompanied by a large Stokes shift, which is the difference between the absorption and emission maxima. A positive solvatochromism, or a red shift in emission with increasing solvent polarity, is indicative of an intramolecular charge transfer (ICT) character in the excited state. sci-hub.se

For example, certain carbazole-thiazolo[5,4-d]thiazole derivatives display a positive solvatochromism effect with Stokes shifts in the range of 6819–1119 cm⁻¹. researchgate.net Similarly, two highly emissive carbazole-containing thiazole-fused oxadiazaborinines showed large Stokes shifts and remarkable solvatofluorochromism in various solutions. rsc.org The emission spectra of these compounds are generally more sensitive to the solvent nature than their absorption spectra, suggesting a significant charge transfer upon excitation. researchgate.net

In a study of mono-carbazole-linked anthranyl π-conjugates, a solvatofluorochromic behavior was observed with a 23 nm shift for one compound and a 51 nm shift for another when the solvent was changed from hexane to methanol. acs.org The more pronounced solvent effect in the latter compound suggests it is more suitable to emit from the charge transfer state in a polar solvent. acs.org The Lippert-Mataga equation is often used to analyze the change in dipole moment between the ground and excited states, providing further insight into the solvatochromic behavior. researchgate.net

Table 3: Solvatochromism and Stokes Shift Data

Compound/Analogue Solvents Emission Shift (nm) Stokes Shift (cm⁻¹) Reference
Carbazole-thiazolo[5,4-d]thiazole derivatives Various - 6819–1119 researchgate.net
Mono-carbazole-linked anthranyl π-conjugate (3a) Hexane to MeOH 23 - acs.org
Mono-carbazole-linked anthranyl π-conjugate (3b) Hexane to MeOH 51 - acs.org
Donor-acceptor boron difluoride complex (1) Toluene to DCM 52 (551 to 603) - acs.org
Donor-acceptor boron difluoride complex (2) Toluene to DCM 33 (600 to 633) - acs.org

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state. Several this compound analogues have been shown to exhibit AIE properties.

For instance, certain carbazole-thiazolo[5,4-d]thiazole derivatives display AIE in THF-water mixtures. researchgate.net Two carbazole-modified thiazolo[3,2-c] researchgate.netresearchgate.netnih.govacs.orgoxadiazaborinines demonstrated enhanced AIE properties, forming emissive nanoaggregates in THF/water mixtures with a high water percentage. rsc.org The average size of these nanoaggregates was found to be 79 and 89 nm for the two complexes, respectively. rsc.org

Similarly, unsymmetrically substituted mono-carbazole-linked anthranyl π-conjugates were identified as promising blue-shifted AIE-active fluorogens. acs.org The direct linkage of a single carbazole unit with an anthracenyl π-conjugate is thought to enforce a highly twisted molecular structure, which is responsible for the AIE characteristics. acs.org Dynamic light scattering (DLS) studies confirmed the formation of nanoaggregates with sizes of 120 nm and 111 nm for two such compounds in their aggregated state. acs.org The presence of the carbazole unit appears to be a key factor in inducing AIE behavior in these systems. acs.org

Solvatochromism Studies and Stokes Shift Analysis

Electrochemical Characterization of this compound Systems

Electrochemical methods, particularly cyclic voltammetry, are crucial for understanding the redox behavior and electronic energy levels of this compound analogues.

Cyclic voltammetry (CV) is widely used to determine the oxidation and reduction potentials of molecules, from which the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be estimated. These parameters are vital for assessing the potential of these materials in electronic devices.

For a series of carbazole-thiazolo[5,4-d]thiazole derivatives, the electrochemical band gaps were determined to be 1.87 eV, 1.73 eV, and 1.86 eV for different alkyl-substituted versions. researchgate.net In another example, the HOMO and LUMO energy levels for a poly(carbazole-thiazolo[5,4-d]thiazole) (p-CzTT) were calculated from CV analysis to be -5.86 eV and -3.19 eV, respectively, resulting in an electrochemical band gap of 2.67 eV. researchgate.net

The HOMO and LUMO energy levels can be tuned by modifying the molecular structure. For instance, in a series of donor-acceptor compounds, the calculated HOMO–LUMO gaps ranged from 2.50 to 3.42 eV. nankai.edu.cn The difference in these gaps was mainly attributed to variations in the LUMO energy level. nankai.edu.cn For two ortho-phenylene-linked donor-acceptor boron difluoride complexes, the ionization potentials (IPs), which are related to the HOMO levels, were determined to be 5.70 eV and 5.75 eV, while the electron affinities (EAs), related to the LUMO levels, were 3.06 eV and 3.13 eV, respectively. diva-portal.org These values, obtained from CV measurements, were comparable to those determined by ultraviolet photoelectron spectroscopy (UPS). diva-portal.org

Table 4: Electrochemical Data and Frontier Orbital Energies

Compound/Analogue HOMO (eV) LUMO (eV) Electrochemical Band Gap (Eg, eV) Reference
TRZ-hexyl - - 1.87 researchgate.net
TRZ-octyl - - 1.73 researchgate.net
TRZ-branched - - 1.86 researchgate.net
p-CzTT -5.86 -3.19 2.67 researchgate.net
Donor-acceptor boron difluoride complex (1) -5.70 (IP) -3.06 (EA) 2.64 diva-portal.org
Donor-acceptor boron difluoride complex (2) -5.75 (IP) -3.13 (EA) 2.62 diva-portal.org
3,6-di(fluorene-9)-9-octyl-9H-carbazole (IV) -5.58 -2.46 3.12 epstem.net

Spectroelectrochemical Studies and Their Implications

Spectroelectrochemistry is a powerful analytical technique that combines electrochemistry with spectroscopy to study the properties of molecules in different oxidation states. By applying a controlled potential to a sample and simultaneously measuring its spectroscopic response, typically with UV-Vis-NIR spectroscopy, it is possible to gain deep insights into the electronic structure of a molecule and observe the formation of transient species like radical ions. For conjugated systems such as this compound analogues, this method is invaluable for determining electronic energy levels, understanding redox behavior, and assessing their potential for applications in electronic and optoelectronic devices.

Redox-Induced Spectral Changes

The electrochemical behavior of thiazolo-carbazole systems and their analogues is typically investigated using cyclic voltammetry (CV), which reveals the potentials at which the compounds are oxidized or reduced. These redox processes are associated with the removal or addition of electrons from the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals can be estimated from the onset potentials of oxidation and reduction.

For instance, studies on poly(carbazole-thiazolo[5,4-d]thiazole) (p-CzTT), a polymer analogue, have used CV to determine its HOMO and LUMO energy levels to be approximately -5.86 eV and -3.19 eV, respectively. researchgate.net These values result in an electrochemical band gap of 2.67 eV. researchgate.net Similarly, for blue fluorescent materials based on a thiazolo[5,4-b]carbazole core, HOMO energy levels have been found to be around -5.21 eV to -5.41 eV.

When a thiazolo-carbazole analogue undergoes oxidation in a spectroelectrochemical experiment, an electron is removed from the HOMO, generating a radical cation (also known as a polaron in polymer systems). This process leads to distinct changes in the material's absorption spectrum. mdpi.com Typically, the initial absorption band corresponding to the π–π* transition of the neutral molecule decreases in intensity, while new absorption bands appear at longer wavelengths (lower energy), often in the visible or near-infrared (NIR) region. mdpi.comresearchgate.net These new bands are the signature of the radical cation species. If the applied potential is increased further, a second electron can be removed, forming a dication (or bipolaron), which gives rise to another set of characteristic absorption bands. mdpi.com

The reverse process, reduction, involves the injection of electrons into the LUMO, forming radical anions and, subsequently, dianions, each with its own unique spectral signature. The complete reversibility of these spectral changes upon cycling the potential back to the neutral state is a key indicator of the material's stability and suitability for device applications. mdpi.com

Implications for Electronic and Electrochromic Applications

The findings from spectroelectrochemical studies have significant implications for the practical application of thiazolo-carbazole analogues.

Electrochromism: The ability to reversibly change color upon the application of an electrical potential is known as electrochromism. The formation of new, strong absorption bands in the visible spectrum for the oxidized or reduced species is the basis for this phenomenon. For example, studies on related N,N′-dialkylated dipyridinium thiazolo[5,4-d]thiazole (B1587360) derivatives have demonstrated distinct and reversible electrochromism, with color changes from yellow to dark blue upon reduction. acs.org The multi-colored oxidation states observed in various carbazole-based polymers further highlight the potential of this class of materials for use in electrochromic devices (ECDs), such as smart windows, displays, and electronic paper. researchgate.netmdpi.com

Optoelectronic Devices: The HOMO and LUMO energy levels determined from electrochemical measurements are crucial for designing efficient organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The HOMO level indicates the ease of hole injection from an anode, while the LUMO level relates to electron injection from a cathode. mdpi.com The high-lying HOMO levels observed in some thiazolo-carbazole derivatives are favorable for hole injection and transport, making them excellent candidates for the hole-transporting layer or emissive layer in OLEDs. mdpi.com

Sensors and Switches: The change in optical properties, such as fluorescence, upon a change in redox state can be exploited for sensing applications. Research on thiazolothiazole viologens has shown that their strong fluorescence can be suppressed upon two-electron reduction. acs.org This "on-off" switching of fluorescence in response to an electrochemical trigger makes these materials attractive for developing advanced chemical sensors or molecular switches.

The table below summarizes key electrochemical and optical data for several thiazolo-carbazole analogues and related compounds, illustrating the relationship between their structure and electronic properties.

Table 1: Electrochemical and Optical Properties of Thiazolo-Carbazole Analogues

Compound/Polymer HOMO (eV) LUMO (eV) Electrochemical Band Gap (eV) Optical Band Gap (eV) Source(s)
poly(carbazole-thiazolo[5,4-d]thiazole) (p-CzTT) -5.86 -3.19 2.67 1.95 researchgate.net
Carbazole-thiazolo[5,4-d]thiazole (CzTT) Monomer N/A N/A N/A 2.74 researchgate.net
Thiazolo[5,4-b]carbazole Derivative (TCz-TPA) -5.21 N/A N/A N/A
Thiazolo[5,4-b]carbazole Derivative (TCz-PCz) -5.41 N/A N/A N/A

The following table illustrates the general principle of spectroelectrochemical changes during the p-doping (oxidation) process of a conjugated thiazolo-carbazole system.

Table 2: Conceptual Spectroelectrochemical Changes During Oxidation

Redox State Description Expected Spectral Changes
Neutral The ground state of the molecule before applying potential. Strong absorption in the UV/blue region (π–π* transition).
Radical Cation (Polaron) Formed after the first reversible oxidation (removal of one electron). Decrease of the neutral π–π* band; appearance of new absorption bands at longer wavelengths (Vis-NIR).
Dication (Bipolaron) Formed after the second reversible oxidation (removal of two electrons). Disappearance of radical cation bands; appearance of new, typically higher-energy, absorption bands compared to the polaron state.

Computational and Theoretical Investigations of 2h Thiazolo 4,5 C Carbazole Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the detailed investigation of electronic distribution, molecular orbital energies, and geometric parameters, which collectively determine the reactivity and physical characteristics of the compound.

Density Functional Theory (DFT) Studies on 2H-Thiazolo[4,5-C]carbazole

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of organic molecules. For derivatives of this compound, DFT calculations, often employing the B3LYP functional with a 6-31G(d,p) basis set, have been instrumental. These studies reveal that the fusion of the thiazole (B1198619) and carbazole (B46965) rings creates a planar, rigid structure. The distribution of electron density across this fused system is key to its chemical behavior.

Theoretical calculations have been performed to understand the geometric and electronic properties of various this compound derivatives. For instance, the bond lengths and angles calculated through DFT methods provide a detailed picture of the molecular architecture. The planarity of the system is a recurring feature, which has implications for its potential use in applications requiring molecular stacking, such as organic electronics.

Theoretical Calculation of HOMO and LUMO Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

For this compound derivatives, theoretical calculations have shown that the HOMO and LUMO are generally distributed across the entire π-conjugated system. The specific energies of these orbitals, and thus the energy gap, can be tuned by the addition of different substituent groups to the carbazole or thiazole moieties. A smaller HOMO-LUMO gap is typically associated with higher chemical reactivity and lower stability. These calculations are vital for designing molecules with specific electronic properties for applications in fields such as organic light-emitting diodes (OLEDs) and photovoltaics.

Molecular Dynamics Simulations of this compound Interactions

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how a molecule behaves and interacts with its environment over time. These simulations are particularly useful for understanding the conformational flexibility of molecules and their interactions with solvents or biological macromolecules.

To date, specific molecular dynamics simulation studies focusing exclusively on the parent this compound are not widely reported in the literature. However, the principles of MD simulations are broadly applicable. Such studies would typically involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms over time using a force field. This would allow for the observation of the molecule's movement, conformational changes, and the formation of intermolecular interactions, such as hydrogen bonds. For derivatives of this compound, MD simulations could provide insights into how they might bind to a biological target or self-assemble in solution.

Molecular Docking Studies for Elucidating Receptor-Ligand Interactions of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a potential drug molecule (the ligand) might bind to a protein target (the receptor).

Several studies have employed molecular docking to investigate the potential biological activity of this compound derivatives. For example, derivatives have been docked into the active sites of various enzymes to predict their inhibitory potential. These studies have shown that the planar thiazolo[4,5-c]carbazole core can form significant π-π stacking interactions with aromatic amino acid residues in the active site of a protein. Additionally, substituents on the core structure can form hydrogen bonds and other electrostatic interactions, further stabilizing the ligand-receptor complex. The binding affinity, often expressed as a docking score, provides a quantitative estimate of how well the ligand binds to the receptor.

Charge Density Distribution and Isosurface Analysis in this compound Analogues

The charge density distribution within a molecule provides a detailed picture of its electronic landscape, highlighting regions that are electron-rich or electron-poor. This information is crucial for understanding a molecule's reactivity and its intermolecular interactions. Isosurface analysis, which involves plotting surfaces of constant electron density, is a common way to visualize this distribution.

For analogues of this compound, analysis of the charge density distribution often reveals that the nitrogen and sulfur atoms of the thiazole ring are regions of higher electron density, making them potential sites for electrophilic attack or hydrogen bond acceptance. Conversely, the carbazole nitrogen and the aromatic protons are typically more electron-deficient. Molecular Electrostatic Potential (MEP) maps are a powerful tool for visualizing these charge distributions, where different colors represent different electrostatic potentials. These maps are invaluable for predicting how a molecule will interact with other molecules.

Computational Prediction and Validation of Photophysical Properties

The photophysical properties of a molecule, such as its absorption and emission of light, are of great interest for applications in materials science, particularly for devices like OLEDs and fluorescent probes. Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting these properties.

Computational studies on this compound analogues would involve calculating the excited state energies, which correspond to the absorption of light. These calculations can predict the maximum absorption wavelength (λmax) and the oscillator strength, which is related to the intensity of the absorption. Similarly, the emission properties can be predicted by studying the relaxation from the first excited state back to the ground state. These theoretical predictions can then be validated by experimental measurements of the UV-Vis absorption and fluorescence spectra. The close agreement between theoretical and experimental data provides confidence in the computational models and allows for the rational design of new molecules with desired photophysical properties.

Exploration of Biological Activities and Mechanistic Pathways of 2h Thiazolo 4,5 C Carbazole Derivatives

Enzyme Inhibition Studies of 2H-Thiazolo[4,5-C]carbazole Derivatives

The unique structural framework of this compound and its analogues has been identified as a promising scaffold for the development of various enzyme inhibitors.

Acetylcholinesterase (AChE) Inhibition Research

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. acs.org Its inhibition is a key strategy in managing neurological conditions like Alzheimer's disease. acs.org Research has explored the potential of carbazole-based compounds as AChE inhibitors. For instance, a series of thiazoloindazole-based derivatives, including some with a carbazole (B46965) moiety, were synthesized and evaluated for their AChE inhibitory activity. acs.orgacs.org Molecular docking studies suggested that certain derivatives could outperform known AChE inhibitors like donepezil. acs.org Specifically, derivatives incorporating a carbazole moiety were synthesized and tested, showing promise as selective AChE inhibitors. acs.orgacs.org

In a study, thiazoloindazole-based derivatives featuring a carbazole substituent were synthesized and evaluated. acs.org The structure-activity relationship analysis indicated that derivatives with a bis(trifluoromethyl)phenyl-triazolyl group exhibited more potent activity against AChE compared to those with the more rigid carbazolyl moiety. acs.org

Compound TypeTarget EnzymeKey Findings
Thiazoloindazole-based derivatives with carbazole moietyAcetylcholinesterase (AChE)Showed potential as selective AChE inhibitors. acs.orgacs.org
Thiazoloindazole-based derivatives with bis(trifluoromethyl)phenyl-triazolyl groupAcetylcholinesterase (AChE)Demonstrated more promising activity against AChE compared to carbazolyl derivatives. acs.org

Topoisomerase I and II Inhibition Mechanisms

Topoisomerases are enzymes that play a crucial role in managing the topological state of DNA, making them vital for processes like DNA replication and chromosome segregation. wikipedia.org They are classified into two main types: topoisomerase I (TopI) and topoisomerase II (TopII). wikipedia.org Inhibitors of these enzymes can be categorized as either "poisons," which stabilize the transient DNA-enzyme complex leading to DNA strand breaks, or "catalytic inhibitors," which interfere with the enzyme's function without causing DNA cleavage. wikipedia.orgnih.gov

β-carboline derivatives, which share a structural relationship with the carbazole core, are known to intercalate into DNA and inhibit the activity of both topoisomerase I and II. researchgate.net This inhibition is a key mechanism behind their anticancer properties. researchgate.net Topoisomerase II inhibitors, in particular, are effective anticancer agents because cancer cells have high levels of this enzyme. wikipedia.org Some Topo II inhibitors, such as etoposide, function by inducing DNA strand breaks and inhibiting the cell cycle at the late S and G2 phases. wikipedia.org

Certain carbazole-rhodanine conjugates have been found to possess topoisomerase II inhibitory activity. nih.gov Additionally, some pyrimido[4',5':4,5]thiazolo[3,2-a]pyrimidine derivatives have been identified as potent TopoII inhibitors, showing IC50 values slightly higher than the standard drug doxorubicin. mdpi.com These compounds were also found to induce cell cycle arrest at the G2/M phase. mdpi.com

Cyclin-Dependent Kinase Inhibition Research

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are essential for regulating the cell cycle. jmb.or.kr Their dysregulation is often implicated in various diseases, including cancer, making them a significant target for therapeutic intervention. jmb.or.krnih.gov

β-carboline derivatives have been shown to inhibit the action of cyclin-dependent kinases, contributing to their ability to arrest cell proliferation. researchgate.net Thiazole-containing compounds, in general, have garnered considerable interest as potential CDK inhibitors. nih.gov For example, a series of pyrimidines with a thiazole (B1198619) ring system were synthesized and evaluated for their ability to inhibit CDK activity, with some compounds showing high potency as CDK9 inhibitors. nih.gov

Furthermore, novel thiazolone and fused thiazolthione derivatives have demonstrated potent inhibitory effects on CDK2/cyclin A2, with IC50 values in the nanomolar range. nih.gov

Compound ClassTarget KinaseIC50 Values
Thiazolone and fused thiazolthione derivativesCDK2/cyclin A2105.39–742.78 nM nih.gov
Pyrimidines with thiazole ringCDK90.64–2.01 μM (for antiproliferative effects) nih.gov

IKK Kinase Complex Inhibition Research

The IκB kinase (IKK) complex is a central component of the NF-κB signaling pathway, which plays a critical role in inflammation, immunity, and cancer. nih.govmdpi.comijbs.com The IKK complex consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (IKKγ). nih.govmdpi.com Inhibition of the IKK complex, particularly IKKβ, has emerged as a promising strategy for cancer therapy. ijbs.com

β-carboline derivatives have been identified as inhibitors of the IKK kinase complex, which contributes to their anticancer activities. researchgate.net The inhibition of IKK phosphorylation can effectively reduce the inflammatory response. nih.gov Small molecule inhibitors targeting the IKK complex have been developed and studied for their therapeutic potential. For instance, IKK16 is a selective inhibitor of IKKβ, the IKK complex, and IKKα. mdpi.com

Antiproliferative Research and Cell Cycle Modulation by this compound Analogues

Derivatives of the this compound scaffold have demonstrated significant antiproliferative activity against various cancer cell lines. researchgate.netekb.eg This activity is often linked to their ability to modulate the cell cycle, leading to arrest at specific phases and subsequent apoptosis.

Carbazole derivatives, in general, have shown potential as anticancer agents through diverse mechanisms, including cell cycle arrest and induction of apoptosis. researchgate.net For instance, certain pyrimido[4,5-c]carbazole derivatives have exhibited significant cytotoxic activity against cancer cell lines. nih.govsemanticscholar.org Fused thiazolo[4,3-b]-1,3,4-thiadiazoles have also shown excellent growth inhibitory activity against human colon cancer cells. ekb.eg

G2/M Phase Cell Cycle Arrest Mechanisms

A common mechanism by which this compound analogues and related compounds exert their antiproliferative effects is by inducing cell cycle arrest at the G2/M phase. mdpi.comresearchgate.net This phase is a critical checkpoint that ensures the cell is ready for mitosis.

Studies on pyrano[3,2-c]carbazole derivatives have shown that these compounds can cause G2/M phase arrest in the cell cycle. researchgate.net Similarly, certain thiazolo-pyrimidine derivatives have been found to induce cell cycle arrest at the G2/M phase, which leads to the inhibition of cell proliferation and apoptosis. mdpi.com This arrest is often a consequence of the inhibition of key enzymes like topoisomerase II. nih.govmdpi.com For instance, some non-intercalative Topo II catalytic inhibitors have been shown to induce G2/M cell cycle arrest and apoptosis. mdpi.com

The ability to induce G2/M phase arrest is a hallmark of many anticancer agents, as it prevents the proliferation of cancer cells. Etoposide, a well-known anticancer drug, acts by inhibiting topoisomerase II and causing cell cycle arrest at the G2/M checkpoint. nih.gov

Apoptotic Pathways and Mitotic Catastrophe in Cellular Response

Derivatives of the thiazolo[4,5-c]carbazole scaffold have demonstrated potential in oncology by inducing cancer cell death through distinct but sometimes interconnected mechanisms: apoptosis and mitotic catastrophe.

Apoptosis, or programmed cell death, is a critical pathway for eliminating malignant cells. Thiazole-containing compounds have been shown to trigger this process through the Bcl-2 family-regulated mitochondrial pathway. nih.gov This can involve the activation of MAP kinases, such as p38 and Jun kinase (JNK), which in turn increases the expression of pro-apoptotic proteins like Bim and Puma. nih.gov In some cancer cells, carbazole derivatives have been found to induce apoptosis by upregulating the expression of p21 and p53, key proteins in cell cycle regulation. medsci.org The process is often characterized by the activation of caspases, which are the executioner enzymes of apoptosis. nih.gov

Mitotic catastrophe is a form of cell death that occurs during or after a failed mitosis. oncotarget.com It is an oncosuppressive mechanism that prevents the proliferation of cells with genomic instability. aging-us.com This process is often initiated by agents that cause DNA damage or disrupt the mitotic spindle, leading to prolonged G2/M phase arrest. oncotarget.comresearchgate.net Some pyranocarbazole derivatives, for instance, have been shown to induce G2/M arrest. researchgate.net This cell cycle blockade can lead to morphological changes characteristic of mitotic catastrophe, such as the formation of large, multinucleated cells. oncotarget.com For cells that cannot successfully complete mitosis, the ultimate fate is often apoptosis or necrosis. nih.gov Specifically, certain pyrimido[5,4-c]carbazole agents have been noted to cause G2-M cell cycle arrest, leading to mitotic catastrophe through the accumulation of irreparable DNA damage. ucc.ie This suggests that disrupting centrosome regulation and mitotic progression is a key anticancer strategy for this class of compounds. oncotarget.com

Antimicrobial Research Potential of this compound Derivatives

The carbazole and thiazole moieties are individually recognized for their antimicrobial properties, and their combination in thiazolo[4,5-c]carbazole derivatives has been a subject of research for developing new antimicrobial agents to combat drug-resistant pathogens. srce.hrsci-hub.se

Derivatives of carbazole have shown notable activity against both Gram-positive and Gram-negative bacteria. Studies on N-substituted carbazoles have reported significant antibacterial efficacy against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 8 µg/mL for certain imidazole-containing derivatives. nih.gov The introduction of different functional groups to the carbazole skeleton can modulate this activity. For example, some hydrazinoacetyl-carbazoles were found to be potent against B. subtilis, S. aureus, and E. coli, with MIC values as low as 6.2 µg/mL. mdpi.com The lipophilic nature of these compounds is thought to aid their passage through the microbial cell membrane, thereby inhibiting growth. nih.gov

Table 1: Antibacterial Activity of Selected Carbazole Derivatives

Compound Type Test Organism Activity (MIC in µg/mL) Reference
Imidazole-Carbazole Derivatives S. aureus 1-8 nih.gov
Imidazole-Carbazole Derivatives B. subtilis 1-8 nih.gov
Imidazole-Carbazole Derivatives E. coli 1-8 nih.gov
Hydrazinoacetyl-Carbazoles S. aureus 6.2-50 mdpi.com
Hydrazinoacetyl-Carbazoles B. subtilis 6.2-50 mdpi.com
Hydrazinoacetyl-Carbazoles E. coli 6.2-50 mdpi.com
Pyrazole-Carbazole Derivatives S. aureus 1.1-10.3 nih.gov
Pyrazole-Carbazole Derivatives B. subtilis 1.1-10.3 nih.gov

The emergence of fungal infections, particularly in immunocompromised individuals, has driven the search for new antifungal agents. nih.gov Carbazole derivatives have demonstrated promising activity against pathogenic fungi. The introduction of a 1,2,4-triazole (B32235) moiety into the carbazole structure has been shown to increase antifungal activity against Candida albicans, with MIC values reported in the range of 2–4 µg/mL. nih.gov Similarly, certain N-substituted derivatives have shown efficacy against both C. albicans and Aspergillus niger, with MIC values ranging from 1.9 to 7.8 µg/mL. nih.gov Other studies on thiazole-1,3,5-triazine derivatives have also reported excellent antifungal activity against C. albicans, with MIC values lower than the standard drug fluconazole. nih.gov

Table 2: Antifungal Activity of Selected Carbazole and Thiazole Derivatives

Compound Type Test Organism Activity (MIC in µg/mL) Reference
1,2,4-Triazole-Carbazole Derivatives C. albicans 2-4 nih.gov
N-ethyl-[N-methyl-piperazinyl] Carbazole Derivatives C. albicans 1.9-7.8 nih.gov
N-ethyl-[N-methyl-piperazinyl] Carbazole Derivatives A. niger 1.9-7.8 nih.gov
Pyrazole-Carbazole Derivatives C. albicans 8.7-10.8 nih.gov
1-Carbazole-9-yl-2-(substituted phenyl)-1,4-dihydroimidazo- mostwiedzy.plsrce.hr-indole-1-yl-amino-ethanones C. albicans Significant (Zone of Inhibition) mdpi.comnih.gov

Antibacterial Activity Studies Against Specific Strains (e.g., B. subtilis, S. aureus, E. coli)

Anti-inflammatory Mechanism Research

Carbazole and thiazole derivatives are known to possess anti-inflammatory properties. dergipark.org.trukrbiochemjournal.org Research into their mechanisms has revealed that they can modulate key inflammatory pathways. For example, the synthetic carbazole LCY-2-CHO has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α) in macrophages. nih.gov Its mechanism involves interfering with the p38 mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov This inhibition is transcriptional for iNOS and post-transcriptional for COX-2 and TNF-α, affecting the stability of their respective mRNAs. nih.gov Studies on thiazolo[4,5-b]pyridine (B1357651) derivatives, which are structurally related, also show considerable anti-inflammatory effects in carrageenan-induced rat paw edema models, with some compounds exceeding the activity of ibuprofen. ukrbiochemjournal.orgbiointerfaceresearch.com

Antiplatelet and Antiallergic Research

The therapeutic potential of thiazole-fused heterocyclic systems extends to other areas, including antiplatelet and antiallergic activities. The 1,4-naphthoquinone (B94277) structure, which can be fused with sulfur- and nitrogen-containing heterocycles, is associated with a wide range of biological effects, including antiplatelet and antiallergic actions. beilstein-journals.org This suggests that thiazolo[4,5-c]carbazole derivatives, as fused heterocyclic systems, may warrant investigation for these properties. Research on related structures, such as imidazo[2,1-b]benzothiazoles, has also explored their potential for oral antiallergic activity. acs.org While direct studies on this compound are limited in this area, the activity of related compounds provides a basis for future research. beilstein-journals.orgacs.org

Antimalarial Research

The global challenge of malaria and the rise of drug-resistant strains of Plasmodium falciparum necessitate the discovery of new antimalarial agents. nih.gov Heterocyclic compounds, including β-carbolines and thiazoles, have been a source of antimalarial drug leads. researchgate.net The β-carboline scaffold, structurally related to carbazole, is known to intercalate into DNA and inhibit key enzymes in the parasite. researchgate.net Research has identified certain thiazole and carbazole derivatives with antiplasmodial activity. beilstein-journals.orgmdpi.com For instance, a library of thiazole-linked triazine hybrids showed activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. mdpi.com While specific research on this compound is not extensive, the known antimalarial potential of its constituent scaffolds makes it a structure of interest for further investigation in this field. nih.govbeilstein-journals.org

DNA Intercalation Studies and Nucleic Acid Binding Profiles of this compound Derivatives

The ability of small molecules to interact with DNA is a cornerstone of many therapeutic strategies, particularly in oncology. usp.br Derivatives of the this compound scaffold have been explored for their potential to bind and intercalate with nucleic acids.

DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. usp.br This interaction can lead to a variety of cellular consequences, including the inhibition of DNA replication and transcription, ultimately triggering cell death. nih.gov The planar aromatic system of the carbazole moiety is a key feature that facilitates this type of binding. nih.govmdpi.com

Studies on related carbazole derivatives have demonstrated their capacity to bind to DNA. For instance, certain carbazole derivatives have shown the ability to stabilize G-quadruplex (GQ) DNA structures, which are found in telomeric regions and oncogene promoters. nih.govmdpi.com The binding affinities of some carbazole ligands to c-KIT 1 DNA have been reported to be in the order of 10⁵ M⁻¹. nih.gov Spectroscopic techniques such as UV-Vis, fluorescence, and circular dichroism have been employed to characterize these interactions, often revealing bathochromic shifts and changes in fluorescence intensity upon binding to DNA. nih.govmdpi.com

Table 1: DNA Interaction Data for Selected Heterocyclic Compounds

Compound Class Target Method Key Findings
Carbazole Derivatives c-KIT G-Quadruplex DNA Spectroscopy, Molecular Modeling Binding affinities in the order of 10⁵ M⁻¹, stabilization of G-quadruplex structure. nih.gov
Thiazolo[5,4-a]acridines DNA DNA methyl-green bioassay Some derivatives showed DNA-intercalative properties, enhanced by photo-activation. researchgate.net
Triazoloquinoxalines DNA Topoisomerase II inhibitory assay Potent DNA intercalation and Topo II inhibition, with some derivatives showing IC₅₀ values comparable to doxorubicin. nih.gov
N-Rhodanine Glycosides DNA Topo II and DNA intercalation assay Dual inhibition of Topo II and DNA intercalation, with one compound showing an IC₅₀ of 18.2 µM for DNA intercalation. semanticscholar.org

Neuroprotective Activity and Antioxidative Mechanisms

Neurodegenerative diseases represent a significant challenge in modern medicine, and the search for effective neuroprotective agents is a priority. Carbazole derivatives have emerged as a promising class of compounds in this area, exhibiting neuroprotective effects through various mechanisms, including antioxidative pathways. nih.govresearchgate.net

The neuroprotective potential of carbazole compounds is often linked to their ability to mitigate oxidative stress, a key factor in the pathology of many neurodegenerative disorders. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems. Carbazole derivatives can act as antioxidants, scavenging free radicals and reducing cellular damage. nih.gov

For instance, 2-phenyl-9-(p-tolyl)-9H-carbazole has demonstrated considerable neuroprotective ability at low micromolar concentrations, an effect attributed to its antioxidative activity through a GSH-independent mechanism. mdpi.com The presence of substituents on the nitrogen atom of the carbazole ring has been found to be crucial for neuroprotective activity. mdpi.com Derivatives with bulky groups like methoxy-phenyl, t-butyl-phenyl, and N,N-dimethyl-phenyl at the N-position have also shown significant neuroprotective effects. mdpi.com

The antioxidative mechanisms of these compounds can be multifaceted, involving direct radical scavenging or modulation of cellular antioxidant pathways. While direct studies on the antioxidative mechanisms of this compound derivatives are limited in the provided search results, the established neuroprotective and antioxidant properties of the broader carbazole family provide a strong rationale for investigating this specific scaffold. nih.govresearchgate.net The addition of the thiazole ring could potentially enhance these properties by modulating the electron density of the carbazole system or by introducing new sites for interaction with biological targets. mdpi.com

Table 2: Neuroprotective Activity of Selected Carbazole Derivatives

Compound Concentration for Activity Proposed Mechanism
2-phenyl-9-(p-tolyl)-9H-carbazole 3 µM Antioxidative activity (GSH-independent) mdpi.com
N-(methoxy-phenyl)-carbazole 30 µM Significant neuroprotective activity mdpi.com
N-(t-butyl-phenyl)-carbazole 30 µM Significant neuroprotective activity mdpi.com
N-(trifluoro-phenyl)-carbazole Not specified Significant neuroprotective activity mdpi.com
N-(N,N-dimethyl-phenyl)-carbazole 30 µM Significant neuroprotective activity mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives for Biological Efficacy

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.gov For this compound derivatives, SAR studies are crucial for optimizing their therapeutic potential.

The biological activity of carbazole derivatives is highly dependent on the nature and position of substituents on the carbazole ring system. researchgate.netfrontiersin.org For instance, in the context of antimicrobial activity, the introduction of an imidazole (B134444) moiety to the carbazole core has been shown to be favorable for antibacterial efficacy against several strains. mdpi.com Similarly, the lipophilic character of certain carbazole derivatives is thought to facilitate their passage through microbial cell membranes, thereby enhancing their antimicrobial effects. mdpi.com

In terms of cytotoxic activity, the introduction of a methylene (B1212753) group to provide a rotatable bond and the integration of diverse pharmacophores like amide, hydrazide, and acylhydrazone have been explored. frontiersin.org For example, certain carbazole hydrazone derivatives have exhibited high inhibitory activities against gastric adenocarcinoma and human melanoma cell lines. frontiersin.org

Regarding neuroprotective activity, the presence of a substituent at the N-position of the carbazole ring is considered essential. mdpi.com The size and electronic properties of this substituent can significantly impact the compound's efficacy. For example, while a phenyl group at the N-position confers neuroprotective ability, the introduction of bulkier groups can also lead to significant activity. mdpi.com

While specific SAR studies for this compound derivatives are not extensively detailed in the provided results, the general principles derived from related carbazole and thiazole-containing compounds provide a framework for future research. nih.govnih.gov Key areas for investigation would include the nature of substituents on both the carbazole nitrogen and the thiazole ring, as well as the impact of the linkage between these two heterocyclic systems.

Applications of 2h Thiazolo 4,5 C Carbazole in Advanced Materials and Functional Devices

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The carbazole (B46965) unit is known for its high thermal stability, excellent hole-transporting capabilities, and strong luminescence, making it a staple in optoelectronic applications. mdpi.commdpi.com When fused with a thiazole (B1198619) ring, the resulting thiazolo[5,4-b]carbazole derivatives exhibit promising characteristics for OLEDs. sioc-journal.cn

Development of Highly Fluorescent 2H-Thiazolo[4,5-C]carbazole Derivatives

Researchers have successfully synthesized highly fluorescent derivatives of the thiazolo[5,4-b]carbazole core. For instance, two derivatives, TCz-PCz and TCz-TPA, were developed and demonstrated strong blue emission in solution with high fluorescence quantum yields of 71% and 73%, respectively. sioc-journal.cn These molecules also possess high decomposition temperatures (up to 400°C) and glass transition temperatures (up to 119°C), indicating good thermal and amorphous stabilities crucial for device longevity. sioc-journal.cn

A non-doped blue OLED device fabricated using TCz-PCz as the emitter exhibited stable blue electroluminescence, a low turn-on voltage of 3.1 V, a maximum luminance of 2190 cd·m⁻², and a maximum current efficiency of 2.88 cd·A⁻¹. sioc-journal.cn These performance metrics highlight the potential of thiazolo[4,5-c]carbazole derivatives in efficient lighting and display technologies.

In another study, a highly efficient iodine-catalyzed approach was developed for the synthesis of luminescent β-carboline tethered thiazolo[4,5-c]carbazole derivatives. researchgate.net This method allows for the gram-scale production of these fluorophores, which exhibit excellent fluorescence properties with quantum yields reaching up to 92%. researchgate.net

Utilization of Aggregation-Induced Emission (AIE) in Optoelectronic Systems

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This property is highly desirable for solid-state lighting applications. Carbazole-containing compounds have been explored for their AIE properties. rsc.orgresearchgate.netmdpi.com

For example, two highly emissive carbazole-containing thiazole-fused oxadiazaborinines were designed and synthesized, displaying photoluminescence quantum yields up to 34% in the solid state. rsc.org The presence of a carbazole donor unit linked to the oxadiazaborinine acceptor restricted intramolecular rotation, leading to enhanced AIE properties. rsc.org In mixtures of THF and water, these compounds formed emissive nanoaggregates. rsc.org

Similarly, carbazolyl-modified benzo rsc.orgnih.govthiazolo[3,2-c]oxadiazaborinines have been shown to exhibit AIE. researchgate.net These donor-acceptor type organoboron dyes form highly emissive nanoaggregates in tetrahydrofuran/water mixtures and demonstrate efficient solid-state emission with photoluminescence quantum yields of up to 48%. researchgate.net

Organic Photovoltaics (OPVs) and Solar Cell Technologies

The favorable electronic properties of carbazole derivatives, such as their electron-rich nature and good hole-transporting capabilities, make them suitable for use in organic photovoltaic devices. mdpi.commdpi.comrsc.org

Evaluation as Hole-Selective Layer Materials in Perovskite Solar Cells (PSCs)

Carbazole-based materials are promising for use as hole-selective layers (HSLs) or hole-transporting materials (HTMs) in perovskite solar cells (PSCs), offering a potential alternative to the more expensive spiro-OMeTAD. mdpi.comnih.gov The molecular structure of these materials can be engineered to tune their optical and electrical properties for optimal device performance. researchgate.net

Thiazolo[5,4-d]thiazole (B1587360) (TT)-based derivatives featuring carbazole donor units have been introduced as hole-selective materials to enhance the performance of wide-bandgap PSCs. nih.govacs.org The optoelectronic properties of these materials can be fine-tuned through molecular design, with time-of-flight hole mobilities ranging from 4.33 × 10⁻⁵ to 1.63 × 10⁻³ cm² V⁻¹ s⁻¹. nih.govacs.org Devices using these materials have shown significant improvements in power conversion efficiency. For example, a device with a 2PACz/TTP-DPA-based hole-selective layer achieved an efficiency of 19.1% under 1-sun illumination, an improvement over the 17.4% efficiency of a bare 2PACz-based device. acs.org

Furthermore, π-expanded carbazoles have been designed as self-assembled monolayers (SAMs) for use as hole-selective layers in inverted PSCs. nih.gov One such SAM, CbzNaph, with a helical π-expanded structure, enabled a champion PSC to achieve an excellent efficiency of 24.1% with improved stability. nih.gov

Investigation of Intramolecular Charge Transfer Characteristics in Devices

The donor-acceptor architecture inherent in many this compound derivatives facilitates intramolecular charge transfer (ICT), a crucial process for the operation of photovoltaic devices. researchgate.net The carbazole moiety typically acts as the electron donor, while the thiazole component, often coupled with other acceptor units, serves as the electron acceptor. mdpi.com

In a study of thiazolo[5,4-d]thiazole derivatives with carbazole donor units, density functional theory (DFT) calculations revealed that the transitions from the ground state (S0) to the first excited state (S1) in some derivatives are characterized by local excitation (LE). nih.govacs.org For other derivatives containing different carbazolyl or triphenylamino donor moieties, a mix of ICT and LE was observed. nih.govacs.org This ability to tune the nature of the electronic transitions is vital for designing efficient solar cell materials.

Research on other carbazole-based donor-acceptor luminophores has also highlighted the importance of ICT, distinguishing between through-space and through-bond charge transfer mechanisms depending on the molecular architecture. rsc.org

Fluorescent Probes and Chemosensors for Analytical Applications

The luminescent properties of this compound derivatives also make them suitable for use as fluorescent probes and chemosensors. researchgate.netresearchgate.net The sensitivity of their fluorescence emission to the surrounding environment allows for the detection of various analytes.

Carbazole-based fluorescent probes have been developed for detecting specific ions and molecules. researchgate.netmdpi.com For instance, carbazole-linked anthranyl π-conjugates have been shown to be sensitive to protonation and deprotonation, with a sharp and rapid fluorescence color change in the solid state, making them suitable for anticounterfeiting applications. acs.org

Furthermore, metal-organic frameworks (LMOFs) based on thiazolo[5,4-d]thiazole have been constructed and utilized as chemosensors for detecting environmental contaminants like toxic anions, aromatic compounds, and heavy metal ions. scientificarchives.com The strong fluorescence of these materials in the solid state and their high stability in water make them effective for sensing pollutants. scientificarchives.com

Metal Ion Sensing Capabilities

The inherent structure of thiazole and carbazole derivatives makes them promising candidates for chemosensors. The nitrogen and sulfur atoms in the thiazole ring can act as binding sites for metal ions, while the carbazole unit offers a fluorescent core whose emission can be modulated upon ion binding.

Research into related thiazolothiazole (TzTz) derivatives has demonstrated their potential for detecting a variety of metal ions. For instance, certain non-symmetrical TzTz compounds incorporating pyridin-2-yl groups have shown good sensing capabilities for Cu²⁺ and Zn²⁺, allowing for their differentiation through spectrophotometric and spectrofluorimetric methods. unl.pt Other derivatives have been developed as fluorescent probes for Al³⁺, Cr³⁺, Fe³⁺, and Hg²⁺. unl.pt In some cases, the interaction with metal ions like Cu²⁺ and Fe³⁺ leads to a "turn-off" response, characterized by the quenching of fluorescence emission. unl.pt

Carbazole-based systems have also shown specific affinity towards soft metal ions such as Ag⁺ and Hg²⁺. rsc.org The development of pyrene-based imine dimers has led to selective sensors for Sn²⁺ and Cu²⁺, with detection limits in the micromolar range. mdpi.com These findings underscore the potential of the this compound scaffold in designing selective and sensitive metal ion sensors.

Table 1: Metal Ion Sensing Properties of Related Heterocyclic Compounds

Compound Type Target Ion(s) Sensing Mechanism Detection Limit (LOD) Binding Constant (Kₐ) Reference
Pyrene-based imine dimer Sn²⁺ Fluorescence quenching/enhancement 1.61 x 10⁻⁵ M 4.51 x 10⁶ M⁻¹ mdpi.com
Pyrene-based imine dimer Cu²⁺ Fluorescence quenching 4.73 x 10⁻⁵ M 4.03 x 10⁷ M⁻¹ mdpi.com
1,10-Phenanthroline deriv. (L1) Zn²⁺ Fluorescence enhancement 0.092 µM - bohrium.com
1,10-Phenanthroline deriv. (L2) Zn²⁺ Fluorescence enhancement 0.12 µM - bohrium.com

Detection of Aromatic Nitro Molecules

The electron-donating nature of the carbazole unit makes its derivatives suitable for the detection of electron-deficient aromatic nitro compounds, which are often components of explosives. The detection mechanism typically involves a charge-transfer interaction between the electron-rich carbazole-based sensor and the electron-poor nitroaromatic analyte, leading to a change in the sensor's fluorescence (quenching). Research has confirmed that materials based on triazine-linked carbazole derivatives can serve as promising sensors for the detection of toxic and explosive aromatic nitro molecules. researchgate.net This capability suggests a significant potential for this compound to be developed into effective sensors for homeland security and environmental monitoring applications. researchgate.net

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of modern flexible electronics. Carbazole and its derivatives are well-regarded for these applications due to their excellent hole-transporting properties, high thermal stability, and tunable electronic characteristics. researchgate.net The fusion of a thiazole ring can further enhance performance by modifying the material's energy levels and promoting intermolecular interactions.

A highly relevant study involves the synthesis of β-carboline tethered thiazolo[4,5-c]carbazole derivatives. researchgate.net These compounds were found to be highly fluorescent, indicating their potential for use in light-emitting transistors and other optoelectronic devices. researchgate.net

Furthermore, copolymers incorporating alternating thiazolothiazole and carbazole units have been synthesized and characterized for their transistor properties. rsc.orgnih.gov One such polymer, PCDTTz, exhibited a field-effect carrier mobility of up to 3.8 × 10⁻³ cm² V⁻¹ s⁻¹. rsc.orgnih.gov Another study on thiazolo[5,4-d]thiazole derivatives with different donor units, including carbazole, reported hole mobilities ranging from 4.33 × 10⁻⁵ to 1.63 × 10⁻³ cm² V⁻¹ s⁻¹. acs.org These results highlight the promise of the thiazolo-carbazole framework in developing high-performance semiconducting materials for OFETs. rsc.orgnih.govacs.org

Table 2: OFET Performance of Related Carbazole-Thiazole Systems

Material Carrier Mobility (µ) Device Configuration Application Reference
PCDTTz (Carbazole-Thiazolothiazole Copolymer) 3.8 x 10⁻³ cm² V⁻¹ s⁻¹ Bulk Heterojunction Polymer Solar Cells rsc.orgnih.gov
TTP-CzB (Carbazole-Thiazolothiazole Derivative) 4.33 x 10⁻⁵ cm² V⁻¹ s⁻¹ Time-of-Flight Perovskite Solar Cells acs.org

Nonlinear Optics (NLO) Materials

Nonlinear optical (NLO) materials are crucial for applications in laser technology, optical data storage, and telecommunications. researchgate.netmdpi.com Organic molecules with a donor-π-acceptor (D-π-A) architecture are particularly effective NLO materials. acs.org The this compound structure inherently fits this design, with the electron-rich carbazole serving as the donor and the electron-deficient thiazole ring acting as part of the acceptor/π-bridge system. This intramolecular charge transfer (ICT) capability is a key determinant of a molecule's second-order NLO response, quantified by its first hyperpolarizability (β). researchgate.net

Theoretical studies using Density Functional Theory (DFT) on various carbazole derivatives have shown that modifying the donor and acceptor groups can significantly enhance NLO properties. researchgate.netnih.gov For instance, linking carbazole to different acceptor moieties can result in high hyperpolarizability values. nih.gov The planar structure and high degree of π-conjugation in carbazole-based systems contribute to measurable NLO responses. researchgate.net The demand for efficient optoelectronic materials has driven research into organic compounds with extended π-systems, which exhibit high photothermal stability and quick response times, making them superior to many inorganic NLO materials. mdpi.comnih.gov

Functional Coatings and Optical Devices

The high thermal, photochemical, and chemical stability of carbazole-based polymers makes them excellent candidates for functional coatings and thin films in various optical and electronic devices. mdpi.com These materials can be processed into uniform films using techniques like electrochemical polymerization. frontiersin.org

Thiazolo[5,4-d]thiazoles, which are structurally related to the target compound, are noted for their rigid, coplanar structure, extended π-conjugated system, and high oxidative stability. mdpi.com These properties are highly desirable for applications in organic light-emitting diodes (OLEDs) and photovoltaics. mdpi.com Polycarbazole films often exhibit electrochromic behavior, changing color in response to an applied voltage, which makes them suitable for smart windows and displays. mdpi.com The combination of the robust carbazole framework with the stable thiazole ring in this compound suggests its utility in creating durable and efficient coatings for advanced optoelectronic devices. mdpi.commdpi.com

Polymerization and Copolymerization of this compound Monomers

Monomers based on the this compound scaffold can be polymerized or copolymerized to create materials with enhanced processability and film-forming properties, crucial for device fabrication. The polymerization of carbazole derivatives can be achieved through both chemical and electrochemical methods. mdpi.com

Synthesis of Carbazole-Thiazolo[5,4-d]thiazole Copolymers and Related Systems

A common strategy for creating relevant copolymers involves the reaction of carbazole aldehydes with dithiooxamide. rsc.org This leads to the formation of a carbazole-thiazolo[5,4-d]thiazole (CzTT) monomer, which can then be polymerized to yield poly(carbazole-thiazolo[5,4-d]thiazole) (p-CzTT). rsc.orgresearchgate.net The resulting polymers possess interesting optical and electronic properties. For example, the p-CzTT polymer shows an optical band gap of 1.95 eV, significantly lower than the monomer's 2.74 eV, indicating extended conjugation in the polymer chain. rsc.orgresearchgate.net

The electrical conductivity of these copolymers can be significantly improved by doping. Introducing dopants such as iron(III) chloride (FeCl₃) or iodine (I₂) into the p-CzTT framework has been shown to increase electrical conductivity to the order of 10⁻⁵ S cm⁻¹. rsc.orgresearchgate.net Another well-studied copolymer, PCDTTz, is synthesized via the copolymerization of carbazole and thiazolothiazole-based monomers. rsc.orgrsc.org These synthetic routes demonstrate the versatility of the carbazole-thiazole system in creating a variety of copolymers with properties fine-tuned for specific electronic applications. rsc.orgrsc.org

Table 3: Properties of Synthesized Carbazole-Thiazolo[5,4-d]thiazole Polymers

Polymer/Monomer Optical Band Gap (Eoptg) HOMO Level LUMO Level Electrical Conductivity Reference
CzTT (Monomer) 2.74 eV -5.86 eV -3.19 eV - rsc.orgresearchgate.net
p-CzTT (Polymer) 1.95 eV - - - rsc.orgresearchgate.net
p-CzTT (Fe(III)-doped) - - - 6.8 x 10⁻⁵ S cm⁻¹ rsc.orgresearchgate.net

Future Research Directions and Emerging Paradigms for 2h Thiazolo 4,5 C Carbazole

Exploration of Novel Synthetic Methodologies for Enhanced Diversity and Efficiency of 2H-Thiazolo[4,5-C]carbazole Analogues

The development of new and efficient synthetic routes is paramount for expanding the chemical space of this compound analogues. Future research will likely focus on methodologies that offer improved yields, regioselectivity, and access to a wider range of functional groups.

Recent advancements in carbazole (B46965) synthesis have highlighted the utility of transition-metal-catalyzed reactions, C-H activation, and multi-component reactions. nih.govnih.gov These strategies are anticipated to be increasingly applied to the synthesis of thiazolo[4,5-c]carbazole derivatives. For instance, a clay-mediated, regioselective synthesis of 2-(aryl/alkyl)amino-thiazolo[4,5-c]carbazoles has been reported, demonstrating a move towards more environmentally benign and efficient processes. mdpi.com Another promising approach involves an iodine-catalyzed domino strategy for the synthesis of luminescent β-carboline tethered thiazolo[4,5-c]carbazoles, which proceeds through the formation of one C-N and two C-S bonds in a single operation. researchgate.net This method has been shown to be applicable for gram-scale synthesis with excellent yields. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Thiazole-Fused Carbazoles

MethodologyCatalyst/ReagentKey FeaturesPotential Advantages
Clay-mediated synthesisMontmorillonite (B579905) K-10 clayRegioselective, mild conditionsEnvironmentally friendly, simple work-up
Iodine-catalyzed domino reactionIodineOne-pot, formation of multiple bondsHigh efficiency, good for library synthesis
Palladium-catalyzed cross-couplingPd(OAc)2, PdCl2C-H activation, C-N and C-S bond formationVersatility in substrate scope, good for functionalization
Lewis acid-mediated cyclizationZnBr2, Sc(OTf)3Friedel-Crafts arylation, electrocyclizationAccess to highly substituted carbazoles

Integration of Advanced Characterization Techniques for Deeper Mechanistic Understanding

A thorough understanding of the structure-property relationships of this compound analogues is crucial for their rational design. Advanced characterization techniques will play a pivotal role in elucidating their electronic structure, photophysical properties, and intermolecular interactions.

Techniques such as high-resolution mass spectrometry, single-crystal X-ray diffraction, and advanced NMR spectroscopy (e.g., 2D NMR) will continue to be essential for unambiguous structure determination. acs.orgnih.gov For luminescent analogues, detailed photophysical studies, including the determination of quantum yields, fluorescence lifetimes, and solvatochromic effects, are necessary to evaluate their potential in applications like organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net

Furthermore, computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are becoming indispensable tools for complementing experimental data. acs.orgresearchgate.net These in silico studies can provide insights into molecular geometries, electronic transitions, and the nature of excited states, which are often difficult to probe experimentally. acs.org The combination of experimental and computational approaches will enable a deeper mechanistic understanding of how structural modifications influence the properties of this compound derivatives.

Rational Design of this compound Architectures for Targeted Applications

The versatility of the this compound scaffold allows for its tailoring to a wide range of specific applications through rational molecular design.

In the realm of materials science, the design of novel this compound-based materials for optoelectronic devices is a major research focus. For instance, by introducing different donor and acceptor moieties, the electronic properties can be fine-tuned for use as emitters in OLEDs or as hole-transporting materials in perovskite solar cells. acs.orgsioc-journal.cnnih.gov The rational design of carbazole-based host materials with suitable spacer groups has been shown to lead to highly efficient blue phosphorescent OLEDs. rsc.org

In medicinal chemistry, the this compound core can serve as a scaffold for the development of new therapeutic agents. mdpi.commostwiedzy.pl By incorporating pharmacophoric groups, it is possible to design analogues with specific biological activities, such as anticancer or neuroprotective properties. mdpi.comresearchgate.net Molecular docking studies can guide the design of derivatives that bind to specific biological targets with high affinity and selectivity. acs.orgnih.gov

Integration into Multifunctional Hybrid Materials and Nanostructures

A significant emerging trend is the incorporation of this compound units into larger, multifunctional systems, such as polymers, dendrimers, and nanostructures. This approach aims to combine the unique properties of the thiazolo-carbazole core with the processability and functionality of macromolecules or the quantum confinement effects of nanomaterials.

The synthesis of polymers containing the carbazole-thiazolo[5,4-d]thiazole moiety has been reported, and these materials have shown interesting electrical and optical properties. researchgate.netrsc.org Future research will likely explore the synthesis of copolymers and block copolymers incorporating the this compound unit to create materials with tunable properties for applications in organic electronics and sensors.

Furthermore, the integration of this compound derivatives into metal-organic frameworks (MOFs) or as ligands for quantum dots could lead to novel hybrid materials with enhanced photophysical properties and sensing capabilities.

In Silico Driven Discovery and Optimization of this compound Analogues

Computational chemistry and bioinformatics are poised to play an increasingly important role in accelerating the discovery and optimization of this compound analogues. In silico methods can be used to screen large virtual libraries of compounds, predict their properties, and identify promising candidates for synthesis and experimental evaluation.

Molecular docking and virtual screening can be employed to identify potential biological targets for new drug candidates based on the this compound scaffold. acs.orgresearchgate.net For materials science applications, DFT and molecular dynamics simulations can be used to predict the electronic structure, charge transport properties, and morphology of new materials, thereby guiding the design of more efficient devices. acs.orgnih.gov This in silico-driven approach can significantly reduce the time and cost associated with traditional trial-and-error experimental methods.

Challenges and Opportunities in this compound Research

However, these challenges also present opportunities for innovation. The development of more efficient and versatile synthetic methodologies will be a key area of future research. The exploration of new solubilizing groups and formulation strategies will be crucial for overcoming processability issues.

The vast and largely unexplored chemical space of this compound analogues offers immense opportunities for the discovery of new materials and therapeutic agents with novel properties and functionalities. The continued collaboration between synthetic chemists, materials scientists, and computational chemists will be essential for realizing the full potential of this promising heterocyclic system.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2H-thiazolo[4,5-c]carbazole derivatives, and how can reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of β-carboline-tethered thiazolo[4,5-c]carbazole derivatives can be achieved via iodine-catalyzed reactions involving 1-formyl-β-carbolines, arylamines (e.g., 3-aminocarbazoles), and elemental sulfur. Key variables include solvent choice (ether vs. DMSO), stoichiometry (4 equivalents of aldehydes), and temperature. For unstable aldehydes, acetals with KI substitution for I₂ are recommended to improve stability . Characterization should involve NMR, UV-Vis spectroscopy, and crystallography to confirm regioselectivity and purity.

Q. How can researchers characterize the structural and electronic properties of this compound derivatives?

  • Methodological Answer : Employ a combination of spectroscopic techniques:

  • ¹H/¹³C NMR for backbone structure validation.
  • UV-Vis spectroscopy (e.g., λmax ~350–450 nm) to assess conjugation and electronic transitions.
  • X-ray crystallography for unambiguous confirmation of fused heterocyclic systems. Cross-reference spectral data with analogs like thiazolo[5,4-b]carbazole to identify substitution patterns .

Q. What preliminary biological screening assays are suitable for evaluating this compound derivatives?

  • Methodological Answer : Use standardized cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HL60) with IC₅₀ as a benchmark. For example, pyrimido[4,5-c]carbazole derivatives show IC₅₀ values of ~17 µM against leukemia cells . Include positive controls (e.g., etoposide, IC₅₀ = 1.3–11.9 µM) and assess solubility in aqueous/DMSO mixtures to avoid false negatives.

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the biological activity of structurally similar thiazolo-carbazole derivatives?

  • Methodological Answer : Conduct comparative structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., electron-withdrawing groups at C-3). Use molecular docking to predict binding affinities to targets like cyclin-dependent kinases. For example, imidazo[4,5-c]pyridine derivatives inhibit kinase activity by disrupting ATP-binding pockets . Pair computational models with enzymatic assays (e.g., kinase inhibition IC₅₀) to validate hypotheses .

Q. What experimental design strategies optimize the expression of enzymes interacting with this compound in heterologous hosts?

  • Methodological Answer : Apply factorial design to induction variables (e.g., temperature, IPTG concentration) for recombinant protein expression (e.g., carbazole dioxygenase components CarAa/CarAc). For E. coli, optimal conditions may include 25°C induction with 0.1 mM IPTG. Monitor protein yield via SDS-PAGE and activity via HPLC-based substrate depletion assays .

Q. How do researchers address discrepancies in synthetic yields reported for iodine-mediated thiazolo-carbazole formations?

  • Methodological Answer : Variability often arises from substrate purity or solvent effects. For example, DMSO enhances reactivity in triazole syntheses but may decompose aldehydes. Systematically test solvents (e.g., DMF vs. THF), catalyst loadings (e.g., 5–20 mol% I₂), and inert atmospheres. Document yields and side products (e.g., disulfides) via LC-MS to identify optimal conditions .

Q. What computational tools are effective for predicting the photophysical properties of luminescent thiazolo-carbazole derivatives?

  • Methodological Answer : Use time-dependent density functional theory (TD-DFT) with B3LYP/6-31G* basis sets to model excited-state transitions. Compare calculated λmax values (e.g., ~400 nm) with experimental UV-Vis data. For luminescent derivatives, correlate HOMO-LUMO gaps with emission spectra and quantum yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.